

Ecdysterone 20,22-monoacetonide CAS number 22798-96-5 properties

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Compound of Interest

Ecdysterone 20,22monoacetonide

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Ecdysterone 20,22-monoacetonide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 22798-96-5 Molecular Formula: C₃₀H₄₈O₇ Molecular Weight: 520.7 g/mol

This technical guide provides a comprehensive overview of **Ecdysterone 20,22-monoacetonide**, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. While research on this specific acetonide is limited, this document compiles the available data and extrapolates from studies on the parent compound and related structures to offer a valuable resource for research and development.

Physicochemical Properties

Ecdysterone 20,22-monoacetonide is a steroid compound that can be isolated from the roots of Cyanotis arachnoidea.[1] It is typically encountered as a powder.[2] Key physicochemical properties are summarized in the table below.



Property	Value	Source
CAS Number	22798-96-5	[3]
Molecular Formula	C30H48O7	[3]
Molecular Weight	520.7 g/mol	[3]
Appearance	Powder	[2]
Melting Point	222 °C	
Boiling Point (Predicted)	641.0 ± 55.0 °C	_
Density (Predicted)	1.23 ± 0.1 g/cm ³	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	_

Synthesis and Purification General Experimental Protocol for the Synthesis of Ecdysteroid Acetonides

A general method for the preparation of ecdysteroid acetonides involves the reaction of the parent ecdysteroid with acetone in the presence of an acid catalyst. This procedure can be adapted for the specific synthesis of **Ecdysterone 20,22-monoacetonide**.

Materials:

- Ecdysterone
- Acetone (anhydrous)
- Phosphomolybdic acid (or other suitable acid catalyst)
- 10% aqueous Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (CH₂Cl₂)



Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve the starting ecdysteroid (e.g., Ecdysterone) in anhydrous acetone at a concentration of approximately 1 g per 100 mL.
- To this solution, add the acid catalyst (e.g., 1 g of phosphomolybdic acid per gram of starting material).
- Sonicate the reaction mixture at room temperature for approximately 30 minutes.
- Neutralize the reaction mixture with a 10% aqueous solution of NaHCO₃.
- Evaporate the acetone under reduced pressure using a rotary evaporator.
- Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic fractions and dry over anhydrous Na₂SO₄.
- Filter and concentrate the organic phase to yield the crude acetonide product.
- Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Note: This is a general protocol and may require optimization for specific substrates and desired products.

Biological Activity and Potential Applications

While specific biological studies on **Ecdysterone 20,22-monoacetonide** are not widely available, the activities of its parent compound, ecdysterone, and other ecdysteroid acetonides provide insights into its potential pharmacological effects.

Ecdysteroids, as a class, are known for a variety of biological activities, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects.[4][5]



A study on a related compound, pterosterone 20,22-acetonide, demonstrated cytotoxic activity against human lung (LU-1), breast (MCF7), and hepatocellular (HepG2) carcinoma cell lines, with IC $_{50}$ values ranging from 51.59 to 60.14 μ M.[2] This suggests that the 20,22-acetonide functional group may be compatible with or even contribute to cytotoxic effects in certain cancer cell lines.

Anabolic Effects of the Parent Compound, Ecdysterone

Ecdysterone has been shown to increase protein synthesis in skeletal muscle cells.[6] This anabolic effect is believed to be mediated, at least in part, through the PI3K/Akt signaling pathway.[6]

Signaling Pathways

The precise signaling pathways modulated by **Ecdysterone 20,22-monoacetonide** have not been elucidated. However, based on the known mechanisms of its parent compound, ecdysterone, the following pathway is of significant interest.



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Caption: Proposed anabolic signaling pathway of Ecdysterone.

This diagram illustrates the proposed mechanism by which ecdysterone may exert its anabolic effects through the activation of the PI3K/Akt/mTOR pathway, a key regulator of protein synthesis and muscle growth. It is hypothesized that **Ecdysterone 20,22-monoacetonide** could potentially interact with similar pathways.

Analytical Methods



The analysis of ecdysteroids and their derivatives is typically performed using highperformance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS).

General HPLC Method for Ecdysteroid Analysis

A general reversed-phase HPLC method can be employed for the separation and quantification of ecdysteroid acetonides.

Parameter	Condition
Column	C18 reversed-phase column
Mobile Phase	Gradient of acetonitrile and water
Detection	UV at 246 nm or Mass Spectrometry
Flow Rate	Typically 0.5 - 1.0 mL/min
Temperature	25-30 °C

Note: Method parameters should be optimized for the specific analytical requirements.

Future Directions

The current body of knowledge on **Ecdysterone 20,22-monoacetonide** is limited. Future research should focus on:

- Detailed Biological Screening: Comprehensive evaluation of its anabolic, anti-inflammatory, cytotoxic, and other potential pharmacological activities.
- Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound.
- Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.
- Spectroscopic Characterization: Full NMR and mass spectrometry data acquisition and assignment to confirm its structure and aid in its identification in complex mixtures.



This technical guide serves as a foundational resource for researchers and professionals interested in the further investigation and potential development of **Ecdysterone 20,22-monoacetonide**. The information provided, while drawing from related compounds, highlights the significant opportunities for novel research in this area.

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